Esuberaprost vs. Racemic Beraprost: 40-Fold Enhanced Antiproliferative Potency in Human PAH Smooth Muscle Cells
In human pulmonary arterial smooth muscle cells (PASMCs) derived from PAH patients, esuberaprost exhibited 40-fold greater potency than racemic beraprost in inhibiting cell proliferation. This differentiation magnitude substantially exceeds the 5-fold potency difference observed for cAMP elevation in the same cellular system [1].
| Evidence Dimension | Inhibition of PASMC proliferation |
|---|---|
| Target Compound Data | EC50 = 3 nM |
| Comparator Or Baseline | Racemic beraprost: EC50 = 120 nM |
| Quantified Difference | 40-fold greater potency |
| Conditions | Human PASMCs derived from PAH patients; cell proliferation assay |
Why This Matters
This 40-fold differential in antiproliferative activity against the racemic mixture provides a clear, quantifiable justification for selecting the single-isomer compound in studies focused on vascular remodeling and smooth muscle hyperplasia.
- [1] Shen L, et al. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension. Biochem Pharmacol. 2019;166:242-252. View Source
